molecular formula C13H17NO2 B14842380 2-Tert-butyl-5-cyclopropoxynicotinaldehyde

2-Tert-butyl-5-cyclopropoxynicotinaldehyde

Cat. No.: B14842380
M. Wt: 219.28 g/mol
InChI Key: ODBJLPMMKQLWND-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an aldehyde functional group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-cyclopropoxynicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid or its derivatives.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.

    Formation of the Cyclopropoxy Group: The cyclopropoxy group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Aldehyde Formation: The aldehyde functional group is introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: 2-Tert-butyl-5-cyclopropoxynicotinic acid.

    Reduction: 2-Tert-butyl-5-cyclopropoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Tert-butyl-5-cyclopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-5-cyclopropoxynicotinic acid: An oxidized derivative with similar structural features.

    2-Tert-butyl-5-cyclopropoxynicotinalcohol: A reduced derivative with similar structural features.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A compound with similar tert-butyl groups but different functional groups.

Uniqueness

2-Tert-butyl-5-cyclopropoxynicotinaldehyde is unique due to the combination of its tert-butyl, cyclopropoxy, and aldehyde functional groups attached to a nicotinic acid derivative. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C13H17NO2/c1-13(2,3)12-9(8-15)6-11(7-14-12)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

ODBJLPMMKQLWND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=N1)OC2CC2)C=O

Origin of Product

United States

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